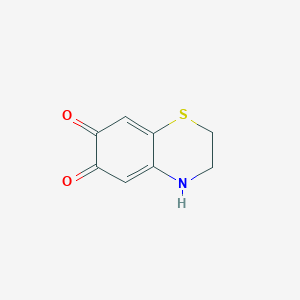

2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro-

Description

Structure

3D Structure

Properties

CAS No. |

157950-94-2 |

|---|---|

Molecular Formula |

C8H7NO2S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-6,7-dione |

InChI |

InChI=1S/C8H7NO2S/c10-6-3-5-8(4-7(6)11)12-2-1-9-5/h3-4,9H,1-2H2 |

InChI Key |

YKQBOVAOIFUWMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=CC(=O)C(=O)C=C2N1 |

Origin of Product |

United States |

Preparation Methods

Oxidative Ring-Expansion of 2-Aminobenzothiazoles

A metal-free oxidative approach enables the synthesis of dihydro-1,4-benzothiazine derivatives via [4+2] heteroannulation. This method uses 2-aminobenzothiazoles and olefins (e.g., styrene) under ambient conditions. Key steps include:

- Oxidative Ring-Opening : 2-Aminobenzothiazole undergoes oxidation to form a thiiranum intermediate.

- Heteroannulation : The intermediate reacts with olefins to generate a six-membered ring fused with benzothiazine.

- Oxidative Dehydrogenation : Final aromatization yields the dihydro-benzothiazine core.

Example Reaction :

$$ \text{2-Aminobenzothiazole} + \text{Styrene} \xrightarrow{\text{Oxidant (e.g., NBS)}} \text{3,4-Dihydro-2H-1,4-benzothiazine-6,7-dione} $$

Advantages :

- Metal-free conditions reduce environmental impact.

- Broad substrate compatibility (aromatic and aliphatic olefins).

- Moderate-to-good yields (40–86%).

Limitations :

Cyclocondensation with 1,3-Dicarbonyl Compounds

Reactions between 2-aminothiophenol (2-ATP) and 1,3-dicarbonyl compounds (e.g., acetylacetone) provide a direct route to functionalized benzothiazines. The process involves:

- Imine Formation : Condensation of 2-ATP with ketones or aldehydes.

- Intramolecular Cyclization : Nucleophilic attack by sulfur or nitrogen atoms forms the thiazine ring.

- Oxidative Dehydration : Elimination of water or hydrogen yields the dione structure.

Example Reaction :

$$ \text{2-ATP} + \text{Acetylacetone} \xrightarrow{\text{Oxidant (e.g., DMSO/KI)}} \text{3,4-Dihydro-2H-1,4-benzothiazine-6,7-dione} $$

Key Findings :

- Yields : 75–88% under solvent-free conditions with graphene oxide catalysis.

- Mechanism : Involves tautomerization of intermediates to facilitate cyclization.

Applications :

Reaction with Furan-2,3-Diones and o-Aminothiophenol

This method leverages furan-2,3-diones and o-aminothiophenol in the presence of carbodiimides (e.g., DCC) to form enaminone intermediates. Key steps include:

- Enaminone Formation : Condensation of o-aminothiophenol with furan-2,3-dione.

- Cyclization : Intramolecular nucleophilic attack by sulfur or nitrogen generates the benzothiazine core.

- Oxidation : Introduction of ketone groups at positions 6 and 7.

Example Reaction :

$$ \text{o-Aminothiophenol} + \text{Furan-2,3-dione} \xrightarrow{\text{DCC, DMAP}} \text{3,4-Dihydro-2H-1,4-benzothiazine-6,7-dione} $$

Optimized Conditions :

Yields :

- 50–60% for primary products; isomerization to benzothiazole derivatives can occur under acidic conditions.

Enaminone Intermediate Approach

Enaminones (e.g., dimethyl acetylenedicarboxylate derivatives) react with 2-ATP to form intermediates that cyclize into benzothiazines. This method involves:

- Nucleophilic Addition : Thiol or amine groups attack enaminone carbonyls.

- Michael Addition : Intramolecular cyclization forms the six-membered ring.

- Oxidation : Introduction of ketone functionalities.

Example Reaction :

$$ \text{2-ATP} + \text{Diethyl Acetylenedicarboxylate} \xrightarrow{\text{Hydrazine}} \text{3,4-Dihydro-2H-1,4-benzothiazine-6,7-dione} $$

Mechanistic Insights :

- Zwitterionic intermediates facilitate ring formation.

- Hydrazine acts as a nucleophile and reductant in tandem processes.

Challenges :

β-Diketone Condensation

Reactions of 2-ATP with β-diketones (e.g., pentane-2,4-dione) under basic or oxidative conditions yield substituted benzothiazines. The process includes:

- Enolate Formation : Deprotonation of β-diketones.

- Cyclization : Nucleophilic attack by sulfur or nitrogen on enolate carbonyls.

- Aromatization : Loss of water or hydrogen to form the dione structure.

Example Reaction :

$$ \text{2-ATP} + \text{Pentane-2,4-dione} \xrightarrow{\text{H₂O₂/NaOH}} \text{3,4-Dihydro-2H-1,4-benzothiazine-6,7-dione} $$

Key Data :

- Yields : 60–80% under mild conditions (RT, 24–48 hours).

- Catalysts : Triethylamine or hydrazine hydrate accelerate condensation.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthesis route:

| Method | Reagents/Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Ring-Expansion | 2-Aminobenzothiazole, Olefins | 40–86% | Metal-free, broad substrate scope | Long reaction times, purification |

| 1,3-Dicarbonyl Condensation | 2 |

Chemical Reactions Analysis

Reactivity with Thiols

BQ reacts rapidly with thiol-containing molecules (e.g., glutathione) through nucleophilic addition to its quinonoid carbonyl groups:

-

Kinetics: The reaction with glutathione (GSH) occurs within minutes under physiological conditions .

-

Biological Relevance: This reactivity contributes to its melanocytotoxic effects by depleting intracellular GSH pools .

Base-Induced Rearrangements

Under strong basic conditions (e.g., -BuOK), the compound undergoes ring-opening and rearrangement:

-

Diaza- -Wittig Rearrangement:

With 6 equivalents of -BuOK, the benzothiazine ring opens at the N–N bond, followed by reclosure to form 1,2-benzothiazine derivatives . -

Mechanistic Insight: DFT calculations confirm a dianionic intermediate pathway for this transformation .

Functionalization Reactions

The compound serves as a scaffold for synthesizing bioactive derivatives:

-

Acylation/Alkylation:

Substitution at the nitrogen or sulfur atoms introduces functional groups (e.g., benzyl, chlorofluorophenyl) to modulate biological activity. -

Copper-Catalyzed Amination:

Intramolecular N-aryl amination yields fused heterocycles with potential pharmacological applications .

Enzymatic Interactions

BQ inhibits sulfhydryl (SH)-dependent enzymes:

-

Alcohol Dehydrogenase Inhibition:

BQ binds to active-site cysteine residues, disrupting enzymatic activity .

Redox Behavior

The quinonoid moiety participates in redox cycling:

Scientific Research Applications

The 1,4-benzothiazine scaffold is recognized for its broad spectrum of biological activities. The compound has been studied extensively for its potential in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of 2H-1,4-benzothiazine exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of new derivatives that showed potent activity against Staphylococcus aureus, targeting bacterial peptide deformylase .

- Anti-inflammatory and Analgesic Properties : Compounds containing the benzothiazine moiety have been identified as effective anti-inflammatory agents. Doxicam, a well-known derivative, demonstrates analgesic effects and is employed in pain management .

- Anticancer Potential : The compound has shown promise as an anticancer agent. It has been reported to inhibit cancer cell proliferation in vitro and in vivo studies .

- Antioxidant Properties : The antioxidant capacity of benzothiazine derivatives contributes to their potential in preventing oxidative stress-related diseases .

Synthesis of Derivatives

The synthesis of 2H-1,4-benzothiazine-6,7-dione derivatives typically involves several chemical reactions including cycloaddition and regioselective synthesis methods:

- Cycloaddition Reactions : Recent studies have utilized 1,3-dipolar cycloaddition reactions to create new heterocyclic systems based on the benzothiazine core. These reactions often involve azides and propargyl derivatives, leading to products with enhanced biological activities .

- Oxidative Ring Expansion : Another efficient method for synthesizing dihydro-benzothiazines involves oxidative ring expansion of 2-aminobenzothiazoles with olefins. This method allows for moderate-to-good yields and is applicable to various substrates .

Case Study 1: Antibacterial Activity Against Staphylococcus aureus

A recent study designed and synthesized several bisamide derivatives based on the benzothiazine structure. These derivatives were evaluated for their antibacterial activity against Staphylococcus aureus. The most promising derivative demonstrated significant inhibition of bacterial growth and biofilm formation on medical devices .

Case Study 2: Anti-inflammatory Effects

Doxicam, derived from benzothiazine compounds, has been extensively studied for its anti-inflammatory properties. Clinical trials have shown that it effectively reduces inflammation in conditions such as arthritis and other inflammatory disorders .

Data Table of Biological Activities

| Activity Type | Compound | Target Organism/Condition | Activity Observed |

|---|---|---|---|

| Antibacterial | Benzothiazine Derivative | Staphylococcus aureus | Significant inhibition |

| Anti-inflammatory | Doxicam | Arthritis | Reduction in inflammation |

| Antioxidant | Various Benzothiazines | Oxidative stress models | High antioxidant capacity |

| Anticancer | Benzothiazine Derivative | Cancer cell lines | Inhibition of cell proliferation |

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of pathogens by interfering with their metabolic processes. In medicinal applications, it may modulate specific signaling pathways or interact with enzymes and receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of BQ are best contextualized by comparing it with analogous heterocyclic compounds, including 1,4-benzoxathiins , 1,4-benzodithiins , and 3,4-dihydro-2H-1,4-benzoxazine derivatives . Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Variations :

- BQ is distinguished by its dione groups and partial saturation, which enhance electrophilicity and redox activity . In contrast, 1,4-benzoxathiins and benzodithiins incorporate oxygen-sulfur or dual sulfur atoms, respectively, altering ring strain and electronic properties .

- 3,4-Dihydro-2H-1,4-benzoxazine replaces sulfur with nitrogen, resulting in a more electron-rich system suitable for antimicrobial applications .

Synthesis Pathways: BQ is biosynthetically derived via oxidative metabolism of phenolic amines, a pathway linked to its role in melanoma toxicity . 1,4-Benzoxathiins and benzodithiins are synthesized through sodium hydride-mediated elimination of nitrogen from thiadiazole precursors, a method that allows modular aryl/heteroaryl substitutions .

3,4-Dihydro-2H-1,4-benzoxazine derivatives exhibit antimicrobial properties and fluorescence, suggesting applications in drug development and materials science .

Research Implications and Gaps

- 3,4-Dihydro-2H-1,4-benzoxazines: Expanding functionalization (e.g., carboxamide derivatives in ) may yield novel pharmacological agents .

Biological Activity

2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro-, also known as dihydro-1,4-benzothiazine-6,7-dione (BQ), is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazine derivatives characterized by a fused benzene and thiazine ring structure. Its molecular formula is C₇H₆N₂O₂S, with a molecular weight of approximately 182.19 g/mol. The unique structure contributes to its varied biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 2H-1,4-benzothiazine derivatives. For instance:

- Antibacterial Studies : A series of synthesized derivatives demonstrated significant antibacterial activity against various strains of bacteria. In one study, compounds derived from 1,4-benzothiazine exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to over 250 µg/ml against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 8a | Acinetobacter (BLSE) | 31.25 |

| 1 | E. coli (ATCC) | >250 |

| 1 | S. aureus (ATCC) | >250 |

- Antifungal Activity : Benzothiazine derivatives have also shown antifungal properties. Concentrations as low as 10 µg/ml were effective in inhibiting mycelial growth in certain fungal species .

Anticancer Activity

The anticancer properties of benzothiazine derivatives have been explored with promising results:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF7 revealed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. For example, compound BS230 demonstrated superior activity against cancer cells while maintaining lower toxicity towards healthy cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BS230 | MCF7 | <5 |

| DOX | MCF7 | ~10 |

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated through various assays:

- Radical Scavenging Activity : Some derivatives showed significant radical scavenging abilities at concentrations comparable to vitamin C. For instance, specific compounds demonstrated effective antioxidant activity at concentrations as low as 10 µg/ml .

Study on Dihydro-1,4-benzothiazine Metabolites

A significant study investigated the cytotoxic effects of dihydro-1,4-benzothiazine metabolites in melanoma cells. The study concluded that BQ acts as a potent cytotoxic agent with an IC50 of approximately 3.9 µM against B16 melanoma cells. This finding suggests that BQ could be a valuable candidate for developing targeted cancer therapies .

Synthesis and Biological Evaluation

Recent research focused on synthesizing novel benzothiazine derivatives through green chemistry methods. These compounds were evaluated for their antibacterial and antioxidant properties, revealing several candidates with enhanced activity profiles compared to traditional antibiotics .

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C7-keto group is a reactive hotspot due to high electron deficiency .

- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., docking into ATP-binding pockets of kinases) .

- COMSOL Multiphysics : Simulates reaction kinetics in flow reactors for scale-up predictions .

What are the key stability considerations for storing 3,4-dihydro-2H-1,4-benzothiazine-6,7-dione?

Basic

The compound is sensitive to:

- Light : Degrades via photooxidation; store in amber glass under inert gas (N) .

- Moisture : Hydrolyzes the thiazine ring; use desiccants (silica gel) and airtight containers .

- Temperature : Stable at −20°C for >12 months; avoid repeated freeze-thaw cycles .

How can researchers elucidate the mechanistic basis of this compound’s pharmacological activity?

Q. Advanced

- In vitro assays : Measure inhibition constants (K) against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates .

- Isotopic labeling : Track metabolic pathways via C-labeled analogs in hepatocyte models .

- Cryo-EM : Resolve binding conformations with macromolecular targets at near-atomic resolution .

What are common impurities formed during synthesis, and how are they controlled?

Basic

Frequent impurities include:

- Unreacted intermediates : Residual o-aminophenol derivatives detected via TLC (R 0.3–0.5) .

- Oxidation by-products : 2H-1,4-benzothiazine-6,7-dione (non-dihydro form) identified by HPLC retention time shifts .

- Control strategies : Use scavenger resins (e.g., QuadraSil™ AP) or gradient recrystallization (hexane/ethyl acetate) .

What reactor design considerations are critical for scaling up synthesis?

Q. Advanced

- Continuous flow reactors : Improve heat/mass transfer vs. batch reactors, reducing side reactions (e.g., polymerization) .

- Microreactors : Enable precise control of residence time (1–5 min) and temperature (±1°C) for high-yield production .

- Safety protocols : Implement pressure relief systems for exothermic reactions (ΔH = −120 kJ/mol) .

How can analytical methods for quantifying this compound in biological matrices be validated?

Advanced

Follow ICH Q2(R1) guidelines:

- Linearity : R ≥ 0.998 over 1–100 μg/mL (LC-MS/MS) .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

- Matrix effects : Assess recovery rates (85–115%) in plasma using stable isotope internal standards .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.